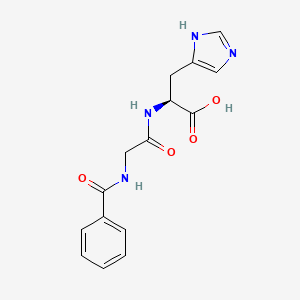

N-Benzoylglycyl-L-histidine

Description

Structure

3D Structure

Properties

CAS No. |

66087-42-1 |

|---|---|

Molecular Formula |

C15H16N4O4 |

Molecular Weight |

316.31 g/mol |

IUPAC Name |

(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C15H16N4O4/c20-13(8-17-14(21)10-4-2-1-3-5-10)19-12(15(22)23)6-11-7-16-9-18-11/h1-5,7,9,12H,6,8H2,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t12-/m0/s1 |

InChI Key |

ZJTVIMUHNBCZBP-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O |

Origin of Product |

United States |

Elucidation of N Benzoylglycyl L Histidine As a Model Dipeptide System for Enzymatic Studies

N-Benzoylglycyl-L-histidine serves as an exemplary model substrate for probing the activity and specificity of various peptidases, particularly metallo-carboxypeptidases. The N-benzoyl group provides a stable, hydrophobic moiety that can interact with the active site of enzymes, while the glycyl-L-histidine peptide bond is the target for catalytic hydrolysis.

The utility of this compound and its analogs is particularly evident in the study of carboxypeptidase A (CPA), a zinc-containing metalloenzyme. Research has shown that related compounds, such as benzoylglycyl-histidyl-leucine, are effective substrates for both CPA and angiotensin-converting enzyme (ACE). nih.gov This highlights the importance of the benzoylglycyl moiety for recognition by these enzymes. The hydrolysis of the peptide bond can be monitored spectrophotometrically or through other analytical techniques to determine key kinetic parameters of the enzyme under investigation.

The general structure of N-acylated dipeptides allows for systematic modifications to probe enzyme-substrate interactions. By keeping the N-Benzoylglycyl portion constant and varying the C-terminal amino acid, researchers can map the specificity of the S1' subsite of a peptidase. Conversely, altering the acyl group can provide insights into the requirements of the enzyme's S1 subsite.

Table 1: Representative Kinetic Data for Carboxypeptidase A with Model Substrates

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| N-Benzoylglycyl-L-phenylalanine | 0.27 | 578 | 2.1 x 10⁶ |

| N-Benzoylglycyl-L-tyrosine | 0.79 | 338 | 4.3 x 10⁵ |

| N-Benzoylglycyl-L-leucine | 1.5 | 1530 | 1.0 x 10⁶ |

Note: This table presents typical kinetic parameters for well-characterized carboxypeptidase A substrates to illustrate the data obtained from such enzymatic assays. The values for this compound would be determined experimentally in a similar manner.

Overview of Contemporary Academic Research Directions Utilizing N Benzoylglycyl L Histidine

Peptide Synthesis Strategies for this compound and its Analogs

The synthesis of this compound and its analogs relies on established and innovative peptide synthesis strategies. These methods are broadly categorized into solid-phase and solution-phase approaches, each with distinct advantages and applications. The choice of strategy often depends on the desired scale of synthesis, purity requirements, and the specific characteristics of the peptide sequence.

Adaptations of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone of peptide synthesis due to its efficiency and amenability to automation. nih.gov In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support, and the peptide chain is elongated in a stepwise manner. rsc.org This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. beilstein-journals.org

For the synthesis of this compound, a common strategy involves the use of a fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group. beilstein-journals.orgnih.gov The Fmoc group is advantageous as it is removed under mild basic conditions, typically with piperidine, which are orthogonal to the acidic conditions used for the final cleavage of the peptide from the resin. beilstein-journals.org The synthesis would commence with the attachment of Fmoc-L-histidine to a suitable resin, often a Wang or Rink amide resin. The imidazole (B134444) side chain of histidine requires protection to prevent side reactions. A variety of protecting groups can be employed, with the trityl (Trt) group being a common choice.

Following the deprotection of the Fmoc group from histidine, the subsequent amino acid, Fmoc-glycine, is coupled using a suitable activating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU). semanticscholar.org This cycle of deprotection and coupling is repeated. Finally, after the addition of glycine (B1666218), the N-terminal Fmoc group is removed, and the benzoyl group is introduced by acylation with benzoyl chloride or benzoic anhydride. The completed peptide is then cleaved from the resin and deprotected using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Recent advancements in SPPS have focused on developing rapid manual synthesis methods that allow for the parallel production of multiple peptides with high purity. nih.gov These methods can significantly reduce synthesis time compared to traditional benchtop techniques. nih.gov

Optimized Solution-Phase Synthetic Approaches

While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable strategy, particularly for large-scale synthesis and for certain complex peptides. sci-hub.seekb.eg In this approach, all reactants are dissolved in a suitable solvent system. A key challenge in solution-phase synthesis is the purification of intermediates after each step, which often requires chromatography or crystallization.

In the context of this compound, a solution-phase approach would involve the coupling of protected amino acid derivatives in a stepwise manner. For instance, N-benzoyl-glycine can be synthesized separately and then coupled to a protected L-histidine ester. scielo.org.mx The coupling reaction is typically facilitated by a coupling reagent to form the peptide bond. scielo.org.mx

One of the primary concerns in solution-phase synthesis is the prevention of racemization, especially during the activation of the carboxylic acid group. ekb.eg The choice of coupling reagents and reaction conditions is critical to maintain the stereochemical integrity of the amino acids. ekb.eg Protecting groups are used for the amino and carboxyl termini, as well as for the reactive side chain of histidine. The tert-butyloxycarbonyl (Boc) group is a common choice for N-terminal protection in solution-phase synthesis. nih.govmedchemexpress.com

Stereoselective Synthesis for Chiral Purity

Maintaining the chiral purity of the constituent amino acids is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their stereochemistry. Stereoselective synthesis aims to produce the desired stereoisomer with high enantiomeric excess.

In both solid-phase and solution-phase synthesis of this compound, the use of enantiomerically pure starting materials (L-histidine and glycine, which is achiral) is the foundation for obtaining a chirally pure final product. However, racemization can occur during the activation and coupling steps.

To minimize racemization, several strategies are employed:

Use of modern coupling reagents: Reagents like HATU and 1-Hydroxybenzotriazole (HOBt) are known to suppress racemization.

Controlled reaction conditions: Low temperatures and careful control of reaction times can reduce the extent of racemization.

O'Donnell asymmetric amino acid synthesis: This method allows for the synthesis of L-histidine derivatives with high optical purity under mild reaction conditions. researchgate.netmdpi.com

The enantiomeric purity of the final product is typically verified using chiral chromatography techniques or by NMR spectroscopy using chiral solvating agents.

Chemoenzymatic Synthesis Protocols for this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. rsc.org This approach can be particularly useful for the synthesis of complex peptides and their analogs, offering improved yields and reduced side reactions compared to purely chemical methods. nih.gov

While specific chemoenzymatic protocols for this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied. A potential chemoenzymatic route could involve the enzymatic coupling of N-benzoyl-glycine (or a suitable derivative) with L-histidine. Enzymes such as proteases (e.g., papain, thermolysin) can, under certain conditions (e.g., in organic solvents or biphasic systems), catalyze the formation of peptide bonds in reverse of their natural hydrolytic function.

The key advantages of a chemoenzymatic approach would be:

High stereoselectivity: Enzymes are inherently chiral and would exclusively catalyze the reaction with the L-enantiomer of histidine, ensuring the chiral purity of the product.

Mild reaction conditions: Enzymatic reactions typically occur at or near room temperature and neutral pH, which minimizes the risk of side reactions and degradation of sensitive functional groups.

Recent research has demonstrated the power of chemoenzymatic strategies for creating libraries of complex glycans and peptides. rsc.orgnih.govnih.gov These methods often involve a combination of chemical synthesis to prepare key building blocks, followed by enzymatic steps for their assembly and modification. rsc.org

Preparation of this compound with Stable Isotope Enrichment

Stable isotope labeling is an indispensable tool in various fields of biochemical and biomedical research, enabling detailed studies of metabolism, protein structure, and drug disposition. The incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into this compound allows for its detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. alexotech.com

Carbon-13 and Nitrogen-15 Labeling for NMR and Mass Spectrometry

The synthesis of isotopically labeled this compound requires the use of labeled starting materials. medchemexpress.com For example, to introduce ¹³C and ¹⁵N into the histidine residue, commercially available ¹³C and ¹⁵N-labeled L-histidine can be used in the synthetic schemes described above. medchemexpress.com Similarly, labeled glycine can be incorporated. The benzoyl group can also be labeled using ¹³C-labeled benzoic acid.

Synthetic Strategies:

From Labeled Amino Acids: The most straightforward approach is to utilize commercially available ¹³C and/or ¹⁵N-labeled L-histidine and glycine in either solid-phase or solution-phase synthesis. medchemexpress.com This allows for the precise placement of the isotopic labels within the molecule.

Total Synthesis from Labeled Precursors: For specific labeling patterns that may not be commercially available, a total synthesis approach starting from simple, highly enriched precursors can be employed. researchgate.netmdpi.com For instance, a synthetic route to L-histidine has been developed that allows for the incorporation of ¹³C or ¹⁵N at any position in the molecule. researchgate.netmdpi.com

Analytical Applications:

NMR Spectroscopy: ¹³C and ¹⁵N labeling significantly enhances the sensitivity and resolution of NMR experiments, facilitating detailed structural elucidation and studies of molecular dynamics. nih.gov

Mass Spectrometry: Isotope labeling provides a distinct mass shift that allows for the unambiguous identification and quantification of the labeled compound in complex biological matrices. nih.gov This is particularly valuable in metabolic studies to trace the fate of the molecule.

Deuterium (B1214612) Labeling for Kinetic Isotope Effects

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (²H or D) in the this compound molecule is a powerful technique for elucidating reaction mechanisms. This method relies on the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates for the C-H versus the C-D bond. chem-station.comnih.gov The magnitude of the KIE provides critical information about bond-breaking and bond-forming events in the rate-determining step of a chemical or enzymatic reaction. princeton.edu

The primary KIE is observed when the bond to the isotope is cleaved in the rate-determining step. For C-H/D bonds, this effect is typically significant, with kH/kD ratios often ranging from 2 to 7, depending on the nature of the transition state. princeton.eduresearchgate.net A secondary KIE occurs when the isotopically labeled bond is not broken but is located at or near a center that undergoes a change in hybridization or coordination during the reaction. princeton.edu These effects are generally smaller, with kH/kD values typically between 0.8 and 1.4. princeton.edu

In the context of this compound, deuterium labeling can be applied to several key positions to probe its reactivity, particularly in enzyme-catalyzed hydrolysis. For instance, labeling the α-carbon of the histidine residue could reveal details about the mechanism of peptide bond cleavage. If a primary KIE is observed upon deuteration at this position, it would suggest that the C-H bond is broken during the rate-limiting step, possibly through a mechanism involving α-proton abstraction. Conversely, a secondary KIE might indicate a change in hybridization at the α-carbon from sp³ to sp² in the transition state, a common feature in many enzymatic reactions. princeton.edu

Similarly, deuteration of the C2 or C4(5) positions of the imidazole ring of histidine can provide insight into reactions involving this functional group, such as those sensitive to its tautomeric state or its role in catalysis. The exchange of hydrogen with deuterium minimally alters the compound's basic functions but gives rise to a clear KIE that can be used to study these mechanisms. chem-station.com

The following table outlines potential sites for deuterium labeling on this compound and the mechanistic questions that could be addressed by studying the resulting kinetic isotope effects.

| Labeling Position on this compound | Type of KIE Expected | Potential Mechanistic Insight |

| Glycine α-carbon (Cα) | Secondary | Probing conformational changes or hybridization changes at the glycyl residue during enzymatic processing. |

| Histidine α-carbon (Cα) | Primary or Secondary | Determining if Cα-H bond cleavage is part of the rate-determining step or if hybridization changes occur during peptide bond hydrolysis. |

| Histidine Imidazole Ring C2-H | Primary | Investigating the role of this proton in enzymatic catalysis, such as its abstraction by a general base. |

| Histidine Imidazole Ring C4(5)-H | Secondary | Assessing the electronic and steric environment of the imidazole ring in the transition state. |

Design and Generation of this compound Derivatives and Peptide Mimetics

This compound serves as a valuable scaffold for the design of novel peptide derivatives and mimetics with tailored biological activities. By systematically modifying its structure, researchers can enhance properties such as binding affinity, selectivity for specific receptors, and metabolic stability.

Rational modification of the side chains of this compound offers a direct route to fine-tuning its functional characteristics. These modifications can alter the molecule's steric bulk, electronic properties, and hydrogen-bonding capabilities.

A primary target for modification is the imidazole side chain of the histidine residue. The pKa of the imidazole ring is close to physiological pH, making it a crucial determinant of the peptide's charge state and its ability to participate in proton transfer reactions or coordinate with metal ions. mdpi.com Modifying the imidazole ring, for example, through the site-specific introduction of a methyl group at the N1 or N3 position, can alter its pKa and steric profile. nih.govnih.gov Such modifications can influence receptor binding or catalytic activity. For instance, the introduction of electron-withdrawing groups could lower the pKa, while electron-donating groups could raise it.

The benzoyl group also presents opportunities for modification. Introducing substituents onto the phenyl ring can modulate the hydrophobicity, aromatic stacking interactions, and electronic nature of the N-terminal cap. A general method for creating such derivatives involves the reaction of the dipeptide with a substituted benzoyl chloride in the presence of a mild base. ijirset.com

The table below summarizes potential side-chain modifications and their anticipated effects on the properties of this compound.

| Modification Site | Example Modification | Potential Functional Enhancement |

| Histidine Imidazole Ring | 3-Methyl-histidine substitution | Altered pKa, increased steric bulk, potential for enhanced receptor selectivity. nih.gov |

| Histidine Imidazole Ring | Halogenation (e.g., F, Cl, Br) | Modified electronic properties and pKa, potential for halogen bonding interactions. |

| Benzoyl Phenyl Ring | para-Methoxy substitution | Increased electron density, potential for altered hydrogen bonding and hydrophobic interactions. ijirset.com |

| Benzoyl Phenyl Ring | para-Nitro substitution | Decreased electron density, introduction of a hydrogen bond acceptor, altered electrostatic potential. |

To move beyond simple side-chain modifications and explore a wider chemical space, non-canonical amino acids (NCAAs) can be incorporated into the this compound backbone. rsc.org This strategy can introduce novel functionalities, enhance proteolytic stability, and impose specific conformational constraints.

Replacing the glycine or histidine residues with NCAAs can profoundly impact the molecule's structure and function. For example, substituting glycine with β-alanine would increase the flexibility of the peptide backbone, potentially allowing it to adopt conformations inaccessible to the parent molecule. Conversely, replacing glycine with a more constrained amino acid like aminoisobutyric acid (Aib) would restrict conformational freedom, which can be advantageous for locking the molecule into a bioactive conformation.

The histidine residue can be replaced with analogues that mimic its structure but possess different electronic or steric properties, such as pyridyl-alanine or thienyl-alanine. nih.gov These substitutions can probe the importance of the imidazole ring's specific geometry and hydrogen-bonding pattern for biological activity. nih.gov

Furthermore, the development of peptide mimetics, or peptoids, represents another advanced strategy. In peptoids, the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This modification renders the molecule highly resistant to proteolytic degradation. Molecular modeling can be used to design peptoid structures that mimic the three-dimensional arrangement of the key functional groups of this compound, preserving its bioactive conformation while improving its drug-like properties. nih.gov Computational tools can accelerate the design of such novel peptides by navigating the vast chemical space of natural and non-natural amino acids to propose new designs with desired properties. rsc.orgnih.gov

The following table provides examples of how NCAAs and structural constraints can be applied to the this compound scaffold.

| Original Residue | Non-Canonical Replacement/Constraint | Rationale / Potential Outcome |

| L-Histidine | 3-(3-Pyridyl)-alanine | Mimics histidine sterically but alters metal coordination and hydrogen bonding properties. nih.gov |

| L-Histidine | 3-(2-Thienyl)-alanine | Introduces a different aromatic system, probing the electronic requirements of the binding pocket. nih.gov |

| Glycine | β-Alanine | Increases backbone length and flexibility, potentially altering receptor interaction mode. |

| Glycine | Aminoisobutyric Acid (Aib) | Induces a helical turn, restricting conformational freedom to favor a specific bioactive shape. |

| Entire Backbone | Peptoid Mimetic | Maintains side-chain pharmacophore while providing complete resistance to protease degradation. nih.gov |

Enzyme-Substrate Interactions and Kinetic Profiles

The unique chemical architecture of this compound makes it a substrate for several classes of proteolytic enzymes. The kinetics and specificity of these interactions have been a subject of detailed investigation.

Analysis as a Substrate for Angiotensin-Converting Enzyme (ACE)

While the tripeptide N-Benzoylglycyl-L-histidyl-L-leucine (HHL) is a widely recognized synthetic substrate for Angiotensin-Converting Enzyme (ACE), the dipeptide this compound itself is intimately related to the ACE-catalyzed reaction. ACE, a zinc-dependent dipeptidase, plays a crucial role in the renin-angiotensin system by converting angiotensin I to the vasoconstrictor angiotensin II. nih.gov The enzyme primarily cleaves dipeptides from the C-terminus of its substrates.

In the context of HHL hydrolysis by ACE, this compound represents the product released along with leucine. However, studies on the substrate specificity of ACE indicate that it can hydrolyze a variety of tripeptides and even some dipeptides, although with lower efficiency. The binding of substrates to ACE is significantly influenced by the residues at the C-terminal end. peptide.co.jp The presence of the bulky benzoyl group at the N-terminus of this compound and the nature of the C-terminal histidine residue are key determinants of its interaction with the ACE active site. Further research is needed to fully characterize the kinetic parameters of this compound as a direct substrate for ACE, as much of the existing literature focuses on the more efficient tripeptide substrate, HHL. peptide.co.jpnih.gov

Characterization of Interactions with Carboxypeptidases

Carboxypeptidases are a group of proteolytic enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. This compound has been investigated as a substrate for these enzymes, particularly Carboxypeptidase A (CPA), another zinc-containing metalloprotease.

Studies have shown that CPA can hydrolyze N-terminally blocked dipeptides. For instance, research on the kinetics of CPA demonstrated its ability to hydrolyze compounds like benzoylglycyl-L-phenylalanine. nih.gov A comparative study revealed that both ACE and CPA can hydrolyze the related tripeptide, benzoylglycyl-histidyl-leucine (HHL). mbl.or.kr This suggests that the active site of CPA can accommodate the benzoyl-glycyl moiety. The hydrolysis of this compound by CPA would yield hippuric acid and L-histidine. The kinetic parameters of this interaction, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide valuable information about the enzyme's substrate specificity and catalytic efficiency.

Table 1: Comparative Hydrolysis of Related Substrates by Metallopeptidases

| Enzyme | Substrate | Hydrolysis Observed | Reference |

|---|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Benzoylglycyl-histidyl-leucine (HHL) | Yes | mbl.or.kr |

| Carboxypeptidase A (CPA) | Benzoylglycyl-histidyl-leucine (HHL) | Yes | mbl.or.kr |

| Carboxypeptidase A (CPA) | Benzoylglycyl-L-phenylalanine | Yes | nih.gov |

Substrate Specificity for Other Proteolytic Enzymes

The specificity of proteolytic enzymes is a critical aspect of their biological function. encyclopedia.pub Beyond ACE and carboxypeptidases, this compound and structurally similar molecules have been used to probe the active sites of other proteases. For example, synthetic substrates with N-terminal blocking groups are commonly employed to study serine proteases and cysteine proteases. nih.govnih.gov

The cleavage of this compound would be dependent on the ability of a given protease's active site to recognize the C-terminal histidine and accommodate the N-terminal benzoyl group. For instance, trypsin-like proteases typically cleave after basic residues like arginine or lysine, making them unlikely to hydrolyze this substrate. nih.gov However, proteases with broader specificity might exhibit some activity. The study of how different proteases interact with this compound helps to map the structural and chemical features of their substrate-binding pockets. nih.gov

Modulation of Enzyme Catalysis by this compound and its Constituent Residues

In addition to serving as a substrate, this compound and its components can influence the activity of other enzymes, providing insights into regulatory mechanisms.

Regulatory Effects on N-Myristoyltransferase (NMT) Activity

N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins. This modification is crucial for protein localization and function.

Research has shown that L-histidine, a constituent residue of this compound, can act as an activator of human NMT in a concentration-dependent manner. nih.gov Kinetic studies have indicated that L-histidine enhances the maximum reaction velocity (Vmax) without altering the enzyme's affinity for its substrates (Km). nih.gov This suggests that L-histidine may interact with a site on NMT that is distinct from the substrate-binding site, possibly influencing a conformational change that enhances catalytic activity. Conversely, structural analogues of L-histidine, such as L-histidinol and histamine, have been found to inhibit NMT activity. nih.gov While the direct effect of the entire this compound molecule on NMT has not been extensively reported, the known activating effect of its L-histidine component points to a potential modulatory role.

Table 2: Effect of L-histidine and its Analogues on Human NMT Activity

| Compound | Effect on NMT Activity | Kinetic Effect | Reference |

|---|---|---|---|

| L-histidine | Activation | Increases Vmax | nih.gov |

| L-histidinol | Inhibition | Decreases Vmax | nih.gov |

| Histamine | Inhibition | Decreases Vmax | nih.gov |

Role of the Imidazole Moiety in Proton Transfer and Acid-Base Catalysis

The imidazole side chain of the L-histidine residue in this compound is a key functional group in many enzymatic reactions due to its ability to act as both a proton donor and acceptor at physiological pH. The pKa of the imidazole group is approximately 6.0, which allows it to exist in both protonated (acidic) and unprotonated (basic) forms in the active sites of enzymes.

This property is fundamental to the catalytic mechanism of numerous enzymes, including many proteases. In the context of enzyme catalysis, the imidazole moiety can participate in:

Proton Shuttling: It can facilitate the transfer of protons between different groups within the active site or between the active site and the solvent.

General Acid-Base Catalysis: The protonated form can donate a proton to stabilize a transition state or a leaving group, while the unprotonated form can accept a proton to activate a nucleophile, such as a serine or cysteine residue in a protease.

Catalytic Triads: In many serine and cysteine proteases, a histidine residue is a central component of a catalytic triad (B1167595) (e.g., Ser-His-Asp), where it acts as a general base to activate the nucleophilic residue.

The study of how the imidazole group of substrates like this compound interacts with enzyme active sites provides valuable information on the mechanisms of proton transfer and acid-base catalysis that are central to biological catalysis.

Allosteric Mechanisms of Enzyme Activation and Inhibition

While this compound is primarily known as a substrate, its interaction with enzymes can be discussed in the broader context of enzyme kinetics, including potential, though not extensively documented, allosteric effects. Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, inducing a conformational change that either enhances (activation) or diminishes (inhibition) the enzyme's activity.

Studies on enzymes like carboxypeptidase A, which hydrolyzes this compound, have revealed various modes of inhibition by different molecules. nih.govnih.govnih.gov These can serve as models to understand how a compound like this compound, or its structural analogs, might hypothetically exert allosteric control. For instance, inhibitors of carboxypeptidase A have been shown to bind to sites that can influence the catalytic activity, demonstrating the principle of allosteric modulation. nih.gov

In the context of histidine-containing molecules, L-histidine itself has been shown to act as a concentration-dependent activator of human N-myristoyltransferase (NMT). nih.gov Conversely, its structural analogs, L-histidinol and histamine, act as noncompetitive inhibitors. nih.gov This suggests that the imidazole side chain of histidine plays a crucial role in binding to a regulatory site on the enzyme, thereby modulating its activity. While this compound is a substrate, it is conceivable that at high concentrations, it or its metabolic products could interact with allosteric sites on target enzymes, leading to feedback inhibition or activation. However, specific studies detailing this compound as an allosteric modulator are not prevalent in the current literature.

To illustrate the principles of enzyme inhibition, the following table presents data for various inhibitors of carboxypeptidase A, an enzyme that can process this compound.

| Inhibitor | Type of Inhibition | K_i (μM) |

| (2RS)-2-benzyl-4-(3-methoxyphenyl)-4-oxobutanoic acid | Competitive | 180 ± 40 |

| (2RS)-5-benzamido-2-benzyl-4-oxopentanoic acid | Competitive | 48 ± 7 |

| (2RS)-2-benzyl-5-(carbobenzoxyglycinamido)-4-oxopentanoic acid | Competitive | 9 ± 0.1 |

| (2RS,4RS)-2-benzyl-4-(3-methoxyphenyl)-4-hydroxybutanoic acid | Competitive/Mixed | 190 ± 10 |

| (2RS,4RS)-5-benzamido-2-benzyl-4-hydroxybutanoic acid | Competitive/Mixed | 160 ± 62 |

| (2RS,4RS)-2-benzyl-5-(carbobenzoxyglycinamido)-4-hydroxypentanoic acid | Competitive/Mixed | 600 ± 100 |

This table presents inhibition constants (Ki) for several ketone and alcohol inhibitors of carboxypeptidase A, demonstrating how structural variations can influence binding affinity and inhibitory mechanism. Data sourced from nih.gov.

Metal Ion Coordination and Its Impact on Metalloenzyme Function

The histidine residue in this compound is of paramount importance for its interaction with metalloenzymes, which are proteins that require a metal ion for their catalytic activity. The imidazole side chain of histidine is a versatile ligand capable of coordinating with a variety of metal ions.

The imidazole ring of histidine contains two nitrogen atoms that can act as electron donors, making it an excellent chelator for metal ions such as zinc, copper, nickel, and cobalt. nih.govcymitquimica.com This chelating ability is fundamental to the structure and function of many metalloproteins. In the context of this compound, the terminal carboxylate group, the amide nitrogen, and the imidazole nitrogen of the histidine residue can all participate in coordinating a metal ion within the active site of an enzyme.

The specific coordination geometry depends on the metal ion and the surrounding amino acid residues of the enzyme. For instance, in zinc-containing enzymes like carboxypeptidase A, the zinc ion is typically coordinated by three amino acid residues from the enzyme and a water molecule. nih.gov When a substrate like this compound binds, the water molecule is displaced, and the carbonyl oxygen of the scissile peptide bond coordinates with the zinc ion. The imidazole side chain of the substrate's histidine residue can also interact with the metal center or other residues in the active site, influencing the substrate's positioning and reactivity.

The N-benzoyl and glycine portions of the molecule also contribute to the binding and specificity, but the histidine-mediated interaction with the metal cofactor is often a key determinant of catalysis. The stability of metal complexes with histidine-containing peptides is significantly influenced by the terminal amino group and the imidazole moiety. nih.gov

The coordination of this compound to the metal cofactor of a metalloenzyme has a direct impact on the enzyme's catalytic efficiency. In carboxypeptidase A, the binding of the substrate's carbonyl group to the zinc ion polarizes the carbonyl bond, making it more susceptible to nucleophilic attack by a water molecule, which is activated by a nearby glutamate (B1630785) residue. nih.gov This interaction is a critical step in the catalytic cycle.

The efficiency of this process is reflected in the kinetic parameters of the enzyme. While specific kinetic data for the hydrolysis of this compound by various metalloenzymes is not always readily available, studies on similar substrates provide insight into how such interactions affect catalysis. For example, both angiotensin I-converting enzyme (ACE) and carboxypeptidase A, both zinc metallopeptidases, can hydrolyze benzoylglycyl-histidyl-leucine, a close analog of this compound. nih.gov The presence of the histidine residue is critical for recognition and hydrolysis by these enzymes.

The following table summarizes the kinetic parameters for the hydrolysis of different substrates by carboxypeptidase A, illustrating how substrate structure influences catalytic efficiency.

| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Carbobenzoxyglycyl-L-phenylalanine | Carboxypeptidase A | - | - | - |

| Benzoylglycyl-L-phenylalanine | Carboxypeptidase A | - | - | - |

| Hippuryl-DL-beta-phenyllactic acid | Carboxypeptidase A | - | - | - |

The interaction between the histidine residue of the substrate and the metal cofactor can also influence the binding of other necessary components of the reaction, such as water molecules or other co-substrates. The precise orientation of the substrate, dictated in part by the metal coordination, ensures that the catalytic residues of the enzyme are perfectly positioned to carry out the reaction, thus maximizing catalytic efficiency.

Structure Activity Relationship Sar and Rational Design of N Benzoylglycyl L Histidine Derivatives

Conformational Analysis and Correlation with Biochemical Activity

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For N-Benzoylglycyl-L-histidine derivatives, understanding their conformational preferences is paramount to elucidating their mechanism of action and designing more potent and selective analogues.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the solution-state structure and dynamics of molecules. For this compound, a detailed NMR analysis would be crucial for determining its conformational landscape.

Key NMR Parameters and Their Interpretation:

| NMR Parameter | Structural Information Provided |

| Chemical Shifts (¹H and ¹³C) | Sensitive to the local electronic environment of each nucleus, providing initial clues about the overall fold and proximity of different functional groups. |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons that are close in space (< 5 Å), which is essential for defining the three-dimensional structure. |

| Coupling Constants (J-couplings) | Through-bond couplings, particularly ³J(HN,Hα) coupling constants, can be used to determine dihedral angles (φ) of the peptide backbone via the Karplus equation, revealing conformational preferences. |

| Temperature Coefficients of Amide Protons | Can indicate the involvement of amide protons in intramolecular hydrogen bonds. A small temperature coefficient suggests that the proton is shielded from the solvent, likely due to hydrogen bonding. |

By integrating these NMR-derived constraints, a family of solution structures for this compound could be calculated, revealing the preferred orientations of the benzoyl group, the glycine (B1666218) linker, and the histidine side chain.

Impact of Conformational Preferences on Ligand-Receptor Engagement

The conformation of this compound is not static; it exists as an equilibrium of different conformers in solution. However, it is widely accepted that only one or a small subset of these conformers is biologically active, a concept known as "conformational selection." The specific shape of the active conformer allows it to fit precisely into the binding pocket of its biological target, much like a key fits into a lock.

Ligand-Target Recognition and Quantitative Binding Affinity

The interaction between a ligand and its target is a highly specific process governed by a multitude of non-covalent interactions. Quantifying this interaction is essential for structure-activity relationship (SAR) studies.

Determination of Dissociation and Binding Constants (e.g., Kd, Ka)

The strength of the interaction between a ligand and its receptor is quantified by the equilibrium dissociation constant (Kd) and the association constant (Ka). A lower Kd value signifies a higher binding affinity, as less ligand is required to occupy 50% of the receptor sites at equilibrium.

Hypothetical Binding Data for this compound Derivatives:

To illustrate the importance of these constants, consider a hypothetical study on a series of this compound derivatives designed to inhibit a specific enzyme.

| Compound | Modification | Kd (nM) | **Ka (M⁻¹) ** |

| 1 (Parent) | This compound | 150 | 6.67 x 10⁶ |

| 2 | p-Fluoro-benzoyl | 120 | 8.33 x 10⁶ |

| 3 | N-Acetylglycyl-L-histidine | 500 | 2.00 x 10⁶ |

| 4 | N-Benzoylglycyl-D-histidine | >10,000 | <1.00 x 10⁵ |

| 5 | N-Benzoyl-alanyl-L-histidine | 250 | 4.00 x 10⁶ |

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Essential Residues and Pharmacophoric Features for Biological Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a hypothetical pharmacophore model could include:

An aromatic feature: Represented by the benzoyl group, likely involved in π-π stacking or hydrophobic interactions within the receptor binding site.

A hydrogen bond donor/acceptor: The amide bonds of the peptide backbone.

A hydrogen bond donor/acceptor and/or a basic feature: The imidazole (B134444) ring of the histidine side chain, which can be protonated at physiological pH and can also coordinate with metal ions.

A specific spatial arrangement of these features, dictated by the conformational preferences of the molecule.

By synthesizing and testing a series of derivatives where each of these features is systematically modified, researchers can map the essential interactions required for biological activity. For instance, modifying the substitution pattern on the benzoyl ring could probe the steric and electronic requirements of the aromatic binding pocket. Replacing the glycine with other amino acids would explore the role of the linker in providing the correct spacing and orientation of the key functional groups.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research focused on the computational analysis of this compound and its derivatives through Molecular Dynamics (MD) simulations, ligand docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. The current body of research does not provide the specific data required to populate the detailed sections and subsections of the requested article.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" with a focus on computational approaches, as the foundational research findings are not present in the public domain.

General computational methodologies for peptide and peptide mimetic design are well-established. However, applying these general principles to this compound without specific experimental or computational data for this compound would be speculative and would not meet the required standards of scientific accuracy.

Should future research on this compound become available, it would be possible to construct the requested article. At present, the topic as specified cannot be addressed due to the absence of the necessary primary research.

Investigation of N Benzoylglycyl L Histidine in Preclinical Models and Mechanistic Biology

Cellular Responses and Intracellular Signaling Pathway Modulation (using non-human cell lines)

The cellular activities of N-Benzoylglycyl-L-histidine are largely hypothesized based on the known functions of L-histidine, which plays a significant role in modulating inflammatory responses, cell survival, and protein metabolism.

Anti-inflammatory Properties via Regulation of Inflammatory Mediators (e.g., NF-κB, TNF-α, IL-6, IL-8) in Macrophages

L-histidine has demonstrated notable anti-inflammatory effects in various in vitro models, suggesting that this compound may possess similar capabilities. The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm; upon stimulation by agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), it translocates to the nucleus to initiate the transcription of target genes, including those for TNF-α, interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govnih.gov

Studies have shown that L-histidine can effectively suppress this pathway. In human monocytic leukemia THP-1 cells and peripheral blood mononuclear cells, L-histidine was found to reduce NF-κB activation stimulated by TNF-α. clinmedjournals.org Furthermore, in human coronary arterial endothelial cells, L-histidine inhibited TNF-α-induced NF-κB activation and the subsequent expression of the adhesion molecule E-selectin (CD62E) and production of IL-6. nih.gov Specifically, 20 mM of histidine significantly inhibited the degradation of IκBα, a key step in NF-κB activation. nih.gov

In macrophage models, which are central to the inflammatory response, L-histidine has also shown efficacy. Dietary histidine was found to ameliorate murine colitis by inhibiting the production of pro-inflammatory cytokines from macrophages. chinaaminoacid.com It has been observed to inhibit the secretion of TNF-α and IL-6 in LPS-induced mouse peritoneal macrophages in a concentration-dependent manner. clinmedjournals.org Additionally, L-histidine has been shown to inhibit TNF-α-induced IL-8 secretion in intestinal epithelial cells, further highlighting its potential to attenuate inflammation. scispace.com A study on histidine derivatives also reported potent anti-inflammatory activity in carrageenan-induced inflammation tests in animal models. scispace.com

| Cell Line | Stimulant | Compound Tested | Observed Effect | Reference |

|---|---|---|---|---|

| Human Coronary Arterial Endothelial Cells (HCAECs) | TNF-α | L-Histidine | Inhibited NF-κB activation, IκBα degradation, CD62E expression, and IL-6 production. | nih.gov |

| Human Monocytic Leukemia Cells (THP-1) | TNF-α | L-Histidine | Reduced NF-κB activation and inhibited ICAM-1 expression. | clinmedjournals.org |

| Mouse Peritoneal Macrophages | LPS | L-Histidine | Inhibited production of TNF-α and IL-6. | clinmedjournals.org |

| Intestinal Epithelial-like Caco-2 and HT-29 Cells | TNF-α / Hydrogen Peroxide | L-Histidine | Inhibited IL-8 secretion and mRNA expression at the transcriptional level. | scispace.com |

Effects on Cellular Proliferation and Apoptosis in Specific Cell Lines

The influence of this compound on cellular proliferation and apoptosis is not well-documented. However, the constituent amino acid, L-histidine, is essential for cell growth and protein synthesis. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in various diseases. nih.gov The process involves a cascade of events, including the activation of caspases and changes in mitochondrial membrane potential.

While direct evidence for this compound is lacking, studies on histidine deficiency in largemouth bass (Micropterus salmoides) have shown that a lack of this amino acid can induce apoptosis in the intestine. mdpi.com This suggests that adequate levels of histidine are necessary for cell survival and the prevention of apoptosis in certain tissues. The benzoyl group, being a lipophilic moiety, could potentially facilitate the uptake of the dipeptide into cells, possibly influencing intracellular pathways that regulate proliferation and apoptosis. However, without specific experimental data, the precise effects of this compound on these processes remain speculative.

Influence on Protein Synthesis and Associated Cellular Processes

L-histidine is a fundamental component of proteins and plays a crucial role in the structure and function of many enzymes. nih.gov Localized protein synthesis is a key mechanism for cells to regulate protein levels in specific subcellular regions. nih.gov Histidine's unique imidazole (B134444) side chain is often involved in the active sites of enzymes and in metal ion coordination, which is vital for protein stability and function. nih.gov

Recent research has highlighted the importance of histidine methylation, a post-translational modification, in regulating protein traits such as metal ion chelation and molecular assembly. nih.gov While there is no direct evidence showing that this compound directly modulates protein synthesis machinery, its L-histidine component is indispensable for the process. The availability of histidine can be a rate-limiting factor for protein production. Therefore, this compound could serve as a source of L-histidine for cellular protein synthesis.

Biochemical Pathways and Metabolic Flux in Model Organisms (e.g., prokaryotic and lower eukaryotic systems)

The metabolic fate and impact of this compound can be projected from the known metabolic pathways of L-histidine in various model organisms.

Impact on Host Amino Acid Metabolism and Interconversions

In many bacteria, archaea, lower eukaryotes, and plants, L-histidine is synthesized through a well-conserved, unbranched pathway. nih.gov Conversely, in organisms that cannot synthesize it, histidine is an essential amino acid obtained from the diet. The catabolism of histidine is also a significant metabolic pathway. For instance, in the yeast Candida glabrata, which lacks the common histidine ammonia-lyase (HAL) enzyme, histidine can be degraded via an aminotransferase reaction, demonstrating metabolic flexibility. nih.gov

Studies in animal models have shown that histidine supplementation can significantly alter the hepatic metabolic profile. In a high-salt exposure model, histidine administration reversed metabolic disturbances and enhanced the endogenous synthesis of glutathione (B108866) by increasing the levels of glutamate (B1630785) and cysteine. nih.gov Furthermore, research on the gut microbiota has revealed that certain bacteria possess the histidine utilization (hut) system, enabling them to catabolize histidine. nih.gov This interplay between host and microbial histidine metabolism can have significant physiological consequences. Given that this compound contains L-histidine, it is plausible that it could be hydrolyzed to release L-histidine, which would then enter these metabolic pathways, influencing the host's amino acid pool and microbial metabolism.

Role in Antioxidant Defense Mechanisms (e.g., Free Radical Scavenging, Lipid Peroxidation Inhibition)

L-histidine is recognized for its antioxidant properties, which are primarily attributed to the chemical reactivity of its imidazole ring. nih.gov It can act as an efficient scavenger of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. nih.govmdpi.com This scavenging activity helps to protect cells from oxidative damage.

Furthermore, L-histidine can chelate divalent metal ions like iron and copper, which are known to catalyze the Fenton reaction, a major source of damaging free radicals. nih.govmdpi.com By sequestering these metal ions, histidine can inhibit the initiation of lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes. chinaaminoacid.com Studies in fish have demonstrated that dietary histidine deficiency leads to reduced intestinal antioxidant capacity and increased lipid peroxidation. mdpi.com Conversely, histidine supplementation has been shown to protect against oxidative stress. mdpi.com A synthesized dimeric form of histidine, H-bihistidine, has also been shown to be a potent free radical scavenger that can alleviate non-alcoholic liver injury by reducing oxidative damage. nih.gov These findings strongly suggest that the L-histidine moiety in this compound would contribute to antioxidant defense mechanisms.

| Compound | Model System | Antioxidant Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| L-Histidine | In vitro / Animal models | ROS scavenging, Metal ion chelation | Scavenges hydroxyl radicals and singlet oxygen; Protects against iron-induced oxidative stress. | nih.govmdpi.com |

| L-Histidine | Largemouth Bass | Inhibition of lipid peroxidation | Dietary deficiency decreased intestinal antioxidant capacity. | mdpi.com |

| H-bihistidine (Dimeric histidine) | Hepatocytes / Animal models | Free radical scavenging | Scavenged free radicals from H₂O₂, fatty acids, and CCl₄; Reduced oxidative damage in fatty liver models. | nih.gov |

| L-Histidine HCl | In vitro | Free radical scavenging, Inhibition of lipid peroxidation | Exhibited strong antioxidant activity, effectively scavenging free radicals. | chinaaminoacid.com |

Based on a thorough review of the available scientific literature, it is not possible to generate an article on This compound that adheres to the provided outline. The specified research areas—modulation of microbial behavior, anti-inflammatory effects in murine colitis, assessment of physiological responses in organ systems, and impact on nutritional and metabolic parameters—are well-documented for the amino acid L-histidine , but not for its derivative, this compound.

The scientific studies relevant to the topics in the outline are consistently associated with L-histidine. For instance:

Modulation of Microbial Behavior: Research shows that L-histidine can promote swarming motility in Pseudomonas aeruginosa and is a supportive nitrogen source for lovastatin (B1675250) biosynthesis in Aspergillus terreus. nih.govnih.govd-nb.infonih.gov

Anti-inflammatory Effects: Studies have demonstrated that dietary L-histidine ameliorates colitis in murine models by reducing inflammation and pro-inflammatory cytokine production. nih.govnih.govnih.gov

Nutritional and Metabolic Impact: The regulation of metabolic parameters, such as body weight and composition in rodent models, has been directly linked to the dietary intake and restriction of L-histidine. nih.govresearchgate.net

This compound is a distinct chemical compound primarily utilized in biochemical assays as a substrate for enzymes like carboxypeptidase A. There is no evidence in the retrieved search results to suggest it has been investigated for the specific preclinical or physiological functions detailed in the requested article structure.

Therefore, generating the article with the specified content for this compound would be scientifically inaccurate and would involve misattributing the findings of L-histidine research. Due to the strict adherence to factual accuracy and the "solely on the requested topics" instruction, the article cannot be created as requested.

Emerging Research Perspectives and Methodological Advancements for N Benzoylglycyl L Histidine Research

Integration of High-Throughput Screening Approaches for Discovery of Novel Analogs

High-throughput screening (HTS) provides the capability to test vast libraries of chemical compounds rapidly, making it an indispensable tool in modern drug discovery and chemical biology. creative-peptides.com For N-Benzoylglycyl-L-histidine (BGH), HTS is not used to find the compound itself, but rather to use it as a component in assays or to discover novel analogs with enhanced or new functionalities.

The primary application involves using BGH as a substrate in HTS assays designed to identify modulators of specific enzymes. nih.gov For instance, in a screen for ACE inhibitors, BGH is incubated with the enzyme in the presence of thousands of different small molecules from a chemical library. The rate of BGH cleavage is measured, often through a change in a reporter signal, to identify compounds that inhibit the enzyme's activity. drugtargetreview.com

Furthermore, HTS is pivotal in the screening of peptide libraries to discover novel analogs of BGH. nih.gov These libraries can contain millions of peptide variations, which can be screened for specific properties such as improved binding affinity to a target enzyme or enhanced stability. polarispeptides.comacs.org Methodologies such as fluorescence resonance energy transfer (FRET) are particularly well-suited for this purpose. nih.gov A BGH analog could be synthesized with a FRET pair; cleavage of the peptide by an enzyme would separate the pair and produce a measurable change in fluorescence, enabling rapid and automated screening in microplate formats. creative-peptides.comdrugtargetreview.com

| Screening Goal | Library Type | Assay Principle | Example HTS Technique |

|---|---|---|---|

| Identify enzyme inhibitors (e.g., for ACE) | Small Molecule Library | Competitive inhibition of BGH cleavage by a target enzyme. | Fluorescence Polarization (FP) or FRET-based assays. nih.gov |

| Discover improved enzyme substrates | Combinatorial Peptide Library (analogs of BGH) | Screening for analogs with higher cleavage rates by a target enzyme. | Luminescence or colorimetric assays measuring product formation. polarispeptides.com |

| Find stabilized peptide analogs | Peptidomimetic Library | Assessing the resistance of analogs to cleavage by non-target proteases. | Mass Spectrometry (MS)-based screening. polarispeptides.com |

| Identify peptides with novel binding partners | Macrocyclic Peptide Library | Competitive displacement of a known, labeled binder from a target protein. drugtargetreview.com | Competitive Binding Fluorescence Assay. drugtargetreview.com |

Application of Advanced Bioanalytical Techniques for Real-time Monitoring

To gain deeper insights into the enzymatic processing of BGH and its analogs, researchers are moving beyond traditional endpoint assays towards advanced bioanalytical techniques that allow for real-time monitoring of reaction kinetics.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a gold-standard technique for the quantitative bioanalysis of peptides. researchgate.netnih.gov It offers exceptional sensitivity and specificity, enabling the precise measurement of the substrate (BGH) and its cleavage products (hippuric acid and histidine) over time. bioanalysis-zone.comchromatographyonline.com This level of detail is crucial for constructing accurate kinetic models of enzyme activity. The coupling of nanoflow liquid chromatography with methods like electron-transfer dissociation (ETD) mass spectrometry further enhances the structural characterization of peptide fragments. nih.gov

For studying very fast reaction steps, pre-steady-state kinetic techniques such as fluorescence stopped-flow spectroscopy are employed. nih.govacs.org These methods can monitor changes in fluorescence on a millisecond timescale, revealing transient intermediates and the timing of hydrolytic events that are invisible in standard assays. nih.gov

A particularly innovative and label-free approach for real-time monitoring is the use of nanopore probes. nih.gov In this method, an engineered ion channel is embedded in a membrane. As the intact BGH peptide or its smaller cleavage products are driven through the nanopore, they produce distinct disruptions in the ionic current. acs.org By analyzing these electrical signatures, the progress of the enzymatic cleavage can be monitored at the single-molecule level, providing direct quantitative information about the reaction kinetics without the need for chemical labels. nih.gov

| Technique | Principle of Detection | Key Advantage (for BGH Analysis) | Temporal Resolution |

|---|---|---|---|

| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio detection of parent and fragment ions. nih.gov | High specificity and sensitivity for simultaneous quantification of BGH and its distinct cleavage products. researchgate.netbioanalysis-zone.com | Seconds to minutes (chromatographic timescale). nih.gov |

| Fluorescence Stopped-Flow Spectroscopy | Rapid mixing of reactants followed by monitoring of changes in fluorescence intensity or lifetime. nih.gov | Enables measurement of pre-steady-state kinetics and rapid enzymatic steps. acs.org | Milliseconds. nih.gov |

| Nanopore Sensing | Detection of characteristic changes in ionic current as molecules pass through a single nanopore. acs.org | Label-free, single-molecule detection for real-time monitoring of peptide hydrolysis. nih.gov | Microseconds to milliseconds per event. |

Development of this compound as a Chemical Probe for Complex Biological Systems

A significant advancement in chemical biology is the transformation of enzyme substrates into sophisticated chemical probes. BGH is an ideal scaffold for the development of activity-based probes (ABPs), which are powerful tools for studying enzyme function directly within complex biological environments like cell lysates. nih.gov

An ABP based on the BGH structure would be engineered to include two additional functional components: a reactive "warhead" and a "reporter tag". The BGH portion of the probe acts as a recognition element, guiding the molecule to the active site of its target enzyme (e.g., a specific peptidase). Once the enzyme begins its catalytic action on the probe, the warhead reacts covalently and irreversibly with an active-site residue, effectively trapping the enzyme. The reporter tag—which can be a fluorescent dye (like a BODIPY fluorophore) or a bioorthogonal handle (like an alkyne for "click chemistry")—allows for the subsequent detection and identification of the labeled, active enzyme. nih.govnih.gov

This activity-based protein profiling (ABPP) approach offers a distinct advantage over methods that measure total protein levels (like a Western blot), as it specifically targets and quantifies the functionally active enzyme population. nih.gov A BGH-based ABP could therefore be used to profile changes in specific peptidase activity associated with disease states or in response to drug treatment, providing valuable functional insights. nih.gov

| Component | Function | Example Moiety |

|---|---|---|

| Recognition Scaffold | Provides specificity by mimicking the natural substrate to target the enzyme's active site. | This compound core structure. |

| Warhead | A reactive group that forms a stable, covalent bond with an active site residue upon enzymatic processing. | Fluorophosphonate or acyloxymethyl ketone. |

| Reporter Tag | Enables detection, visualization, and/or isolation of the probe-labeled enzyme. nih.gov | Fluorescent dye (e.g., Rhodamine, BODIPY) or a clickable handle (e.g., terminal alkyne, azide). nih.gov |

Future Trajectories in Peptide Engineering and Rational Drug Design Beyond Prohibited Elements

The future of BGH research extends beyond its use as a substrate and into the realm of peptide engineering and rational drug design. nih.gov This involves the systematic, structure-guided modification of the BGH molecule to create new entities with superior or novel pharmacological properties. nih.govresearchgate.net

One major strategy is the creation of peptidomimetics , which modify the peptide backbone to overcome the inherent limitations of natural peptides, such as poor stability against proteolytic degradation. rsc.orgmdpi.com For BGH, this could involve N-methylation of the peptide bond or the synthesis of peptoids , where the side chains are attached to the backbone nitrogen instead of the alpha-carbon. mdpi.com These changes can enhance metabolic stability while preserving the crucial side-chain interactions required for target binding. The incorporation of non-proteinogenic amino acids is another powerful tool to tune the properties of the peptide. acs.org

Complementing these synthetic strategies is the use of rational computational design . nih.gov Techniques like molecular docking and molecular dynamics simulations allow researchers to model how specific structural changes to BGH will affect its interaction with an enzyme's active site. nih.govnais.net.cn This predictive power helps prioritize the most promising modifications for synthesis, reducing the reliance on laborious trial-and-error screening. nais.net.cn More advanced approaches now leverage machine learning, where algorithms are trained on existing experimental data to guide the de novo design of peptides with optimized characteristics, such as enhanced catalytic efficiency or improved binding affinity. researchgate.netescholarship.org

The ultimate trajectory is to use the BGH scaffold as a starting point for designing highly potent and selective enzyme inhibitors for therapeutic use or developing next-generation diagnostic agents with precisely engineered properties. nih.govnih.gov

| Strategy | Description | Desired Outcome |

|---|---|---|

| Peptidomimetic Modification | Altering the peptide backbone (e.g., N-methylation, peptoid synthesis) to make it unrecognizable to proteases. mdpi.com | Increased metabolic stability and in vivo half-life. |

| Incorporation of Non-natural Amino Acids | Replacing Glycine (B1666218) or Histidine with synthetic variants to introduce new chemical functionalities or conformational constraints. acs.org | Enhanced binding affinity, altered specificity, improved stability. |

| Structure-Based Computational Design | Using computer simulations (e.g., molecular docking) to predict the binding of BGH analogs to a target enzyme. nih.govnih.gov | Rational prioritization of synthetic targets with high predicted potency. |

| Machine Learning-Guided Design | Employing algorithms trained on experimental data to propose novel peptide sequences with desired properties. researchgate.netescholarship.org | Accelerated discovery of optimized substrates or inhibitors beyond intuitive design. |

Q & A

Basic Research Question: How can researchers optimize the synthesis of N-Benzoylglycyl-L-histidine to ensure high purity?

Methodological Answer:

Synthetic optimization involves coupling benzoyl chloride with glycyl-L-histidine under controlled pH (7.5–8.5) in anhydrous conditions, followed by purification via reversed-phase HPLC to remove unreacted precursors and byproducts . Characterization should include -NMR and -NMR to confirm structural integrity, alongside mass spectrometry (MS) for molecular weight validation . Stability during synthesis can be monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization .

Advanced Research Question: What experimental strategies can resolve contradictions in reported bioactivity data for this compound as an ACE substrate?

Methodological Answer:

Discrepancies in bioactivity assays (e.g., ACE inhibition vs. substrate turnover) require orthogonal validation:

- Fluorescence-based assays (e.g., using Mca-APK[Dnp] substrates) to measure real-time enzymatic activity .

- Kinetic analysis (Michaelis-Menten parameters) under standardized buffer conditions (pH 7.4, 37°C) to account for assay variability .

- Statistical meta-analysis of published datasets to identify confounding variables (e.g., buffer ionic strength, enzyme source) .

Basic Research Question: What analytical techniques are critical for characterizing this compound in solution-phase studies?

Methodological Answer:

- HPLC-UV/Vis : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) to assess purity and degradation products .

- Circular Dichroism (CD) : Monitor conformational stability in aqueous buffers, particularly at physiological pH (7.4) .

- FT-IR Spectroscopy : Identify amide I (1640–1680 cm) and II (1520–1560 cm) bands to confirm peptide bond integrity .

Advanced Research Question: How can researchers design experiments to probe the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Site-specific modifications : Replace the benzoyl group with electron-withdrawing (e.g., nitro-) or donating (e.g., methoxy-) substituents to evaluate electronic effects on ACE binding .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with ACE active sites, focusing on histidine coordination and hydrophobic pockets .

- Proteolytic stability assays : Incubate derivatives with trypsin/chymotrypsin to assess resistance to enzymatic degradation .

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods during synthesis to avoid inhalation of airborne particulates .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill management : Collect solid residues with absorbent pads and dispose via hazardous waste protocols .

Advanced Research Question: How can researchers evaluate the stability of this compound under varying experimental conditions?

Methodological Answer:

- Accelerated stability studies : Expose the compound to stressors (40°C, 75% RH) for 4 weeks and analyze degradation via UPLC-MS .

- pH-dependent stability : Use phosphate/citrate buffers (pH 2–9) to identify hydrolysis-prone regions via -NMR .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) to guide storage conditions .

Advanced Research Question: What methodologies address conflicting data on the metal-binding properties of this compound?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities for divalent cations (e.g., Zn, Cu) at physiological ionic strength .

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry discrepancies (e.g., monodentate vs. bidentate binding) .

- Competitive assays : Compare metal sequestration efficiency against EDTA or histidine controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.